molecular formula C10H15NO4 B3167267 1-[(Prop-2-en-1-yloxy)carbonyl]piperidine-3-carboxylic acid CAS No. 91871-31-7

1-[(Prop-2-en-1-yloxy)carbonyl]piperidine-3-carboxylic acid

Cat. No.: B3167267
CAS No.: 91871-31-7
M. Wt: 213.23 g/mol
InChI Key: QLTAKIOIKDWMHK-UHFFFAOYSA-N
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Description

1-[(Prop-2-en-1-yloxy)carbonyl]piperidine-3-carboxylic acid is a piperidine derivative featuring a carboxylic acid group at the 3-position and a propargyloxycarbonyl (Poc) group on the nitrogen atom. The propargyl moiety enables click chemistry applications, while the piperidine scaffold provides conformational rigidity, making it suitable for drug design and crystal engineering studies .

Properties

IUPAC Name

1-prop-2-enoxycarbonylpiperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4/c1-2-6-15-10(14)11-5-3-4-8(7-11)9(12)13/h2,8H,1,3-7H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLTAKIOIKDWMHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)N1CCCC(C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Prop-2-en-1-yloxy)carbonyl]piperidine-3-carboxylic acid typically involves the reaction of piperidine derivatives with prop-2-en-1-yloxycarbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing the production time and cost.

Chemical Reactions Analysis

Types of Reactions: 1-[(Prop-2-en-1-yloxy)carbonyl]piperidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions where the prop-2-en-1-yloxycarbonyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylates, while reduction may produce alcohols.

Scientific Research Applications

1-[(Prop-2-en-1-yloxy)carbonyl]piperidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(Prop-2-en-1-yloxy)carbonyl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperidine Nitrogen

1-[(tert-Butoxy)carbonyl]-3-[(prop-2-en-1-yloxy)methyl]piperidine-3-carboxylic acid
  • Structure : Contains a tert-butoxycarbonyl (Boc) group and a propargyloxymethyl substituent at position 3.
  • Molecular Formula: C₁₅H₂₅NO₅.
  • Molar Mass : 299.36 g/mol.
1-(Prop-2-yn-1-yl)piperidine-3-carboxylic acid
  • Structure : Propargyl group directly attached to the piperidine nitrogen without a carbonyl linker.
  • CAS : 926254-90-2.
  • Key Differences : Absence of the carbonyl group reduces electronic conjugation, simplifying reactivity. This compound may exhibit lower steric hindrance, favoring nucleophilic substitution reactions .
1-(tert-Butoxycarbonyl)-3-ethylpiperidine-3-carboxylic acid
  • Structure : Ethyl substituent at position 3 and Boc protection on nitrogen.
  • Key Differences : The ethyl group increases hydrophobicity, while the Boc group offers reversible protection, making this compound a precursor in peptide synthesis .

Heterocyclic and Aromatic Substituents

1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid
  • Structure : Pyrazine ring substituent at position 1.
  • CAS : 930111-02-5.
  • Melting Point : 185–186.5°C.
1-[6-(Diethylamino)-4-pyrimidinyl]-3-piperidinecarboxylic acid
  • Structure: Pyrimidine substituent with a diethylamino group.
  • CAS : 1353946-91-4.
  • Key Differences: The diethylamino group improves solubility in polar aprotic solvents, contrasting with the lipophilic propargyloxycarbonyl group in the target compound .
1-[(3,5-Dimethyl-1H-pyrrol-2-yl)carbonyl]piperidine-3-carboxylic acid
  • Structure : Pyrrole-based carbonyl substituent.
  • CAS : 1142209-94-5.
  • Key Differences : The aromatic pyrrole ring may engage in π-π stacking interactions, influencing molecular aggregation and solid-state properties .

Physicochemical and Functional Properties

Compound Name Substituent Type Molecular Weight (g/mol) Key Functional Attributes
Target Compound Propargyloxycarbonyl ~255.3 (estimated) Click chemistry compatibility, moderate lipophilicity
1-(tert-Butoxycarbonyl)-3-ethyl analog Ethyl + Boc 271.3 Hydrophobic, reversible protection
1-(6-Methylpyrazin-2-yl) analog Pyrazine 221.25 High melting point, hydrogen-bonding capacity
1-(Prop-2-yn-1-yl) analog Propargyl 167.2 Simplified reactivity, lower steric hindrance

Biological Activity

1-[(Prop-2-en-1-yloxy)carbonyl]piperidine-3-carboxylic acid, also known as (3R)-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-3-carboxylic acid, is a compound with potential biological activity that has garnered interest in various fields of medicinal chemistry. This article reviews the biological activities associated with this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C10H15NO4
  • Molecular Weight : 213.23 g/mol
  • CAS Number : 1567943-69-4

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in the context of gastrointestinal health and metabolic disorders.

The compound functions primarily as an agonist for specific receptors involved in gastrointestinal signaling pathways. It is suggested to modulate bile acid absorption and influence lipid metabolism, which may have implications for treating conditions like obesity and cardiovascular diseases .

Inhibition of Bile Acid Absorption

Studies have demonstrated that this compound can significantly inhibit bile acid absorption in vitro. This action is crucial for managing lipid metabolism disorders and may contribute to weight loss and improved cardiovascular health .

Gastrointestinal Modulation

The compound's ability to enhance intracellular levels of cyclic GMP (cGMP) through receptor interaction suggests its potential role in regulating gastrointestinal motility and mucosal health. This mechanism may help prevent conditions such as gastrointestinal inflammation and cancer .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Lipid Metabolism :
    • A study focused on the effects of this compound on lipid metabolism disorders showed promising results in reducing cholesterol levels and improving lipid profiles in animal models .
  • Gastrointestinal Health :
    • Research indicated that the compound could enhance mucosal renewal processes by maintaining a balance between cell proliferation and apoptosis in the gastrointestinal lining. This effect was linked to its modulation of cGMP levels .
  • Antiviral Activity :
    • Although not primarily studied for antiviral properties, related compounds within the same structural class have shown potential in inhibiting viral replication, suggesting a broader scope of biological activity that warrants further investigation .

Data Tables

Study Focus Area Findings
Study 1Lipid MetabolismInhibition of bile acid absorption leading to decreased cholesterol levels
Study 2Gastrointestinal HealthEnhanced mucosal renewal linked to cGMP modulation
Study 3Antiviral ActivityRelated compounds exhibit antiviral properties; potential for further exploration

Q & A

Q. What are the standard synthetic protocols for preparing 1-[(Prop-2-en-1-yloxy)carbonyl]piperidine-3-carboxylic acid, and how is purity confirmed?

  • Methodological Answer : The synthesis typically involves coupling a prop-2-en-1-yloxycarbonyl group to the piperidine-3-carboxylic acid scaffold via carbamate formation. A stepwise approach may include:
  • Protection of the piperidine nitrogen using tert-butoxycarbonyl (Boc) or similar groups.
  • Activation of the carboxylic acid moiety (e.g., via mixed anhydrides or coupling reagents like DCC/DMAP).
  • Deprotection under mild acidic conditions (e.g., TFA).
    Purity is confirmed using 1H NMR and 13C NMR to verify structural integrity and absence of side products. For example, in analogous syntheses, NMR spectra alignment with literature data ensures correct functional group integration and stereochemistry .

Q. What safety precautions are recommended when handling this compound?

  • Methodological Answer : General safety measures include:
  • Use of PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation of fine particles.
  • Immediate consultation with a physician if exposure occurs, with provision of the compound’s SDS (Safety Data Sheet) for medical evaluation.
    While specific SDS data for this compound is not provided in the evidence, structurally related piperidine derivatives emphasize hazard mitigation through proper ventilation and emergency protocols .

Advanced Research Questions

Q. How can computational methods optimize the synthetic pathway for this compound?

  • Methodological Answer : Computational reaction design tools, such as quantum chemical calculations (e.g., DFT), can predict transition states and energetics for key steps (e.g., coupling or deprotection). For example, ICReDD’s approach combines computational path searches with experimental validation to narrow optimal reaction conditions, reducing trial-and-error inefficiencies. This method accelerates the identification of solvent systems, catalysts, and temperature profiles .

Q. How can researchers resolve contradictions in spectral data during structural confirmation?

  • Methodological Answer : Contradictions in NMR or mass spectrometry data require:
  • Multi-dimensional NMR (e.g., COSY, HSQC) to resolve overlapping signals and assign stereochemistry.
  • Cross-validation with high-resolution mass spectrometry (HRMS) for molecular ion confirmation.
  • Comparison with literature spectra of structurally similar compounds (e.g., piperidine-3-carboxylic acid derivatives with allyloxycarbonyl groups) to identify discrepancies in coupling constants or chemical shifts .

Q. What strategies are effective for modifying the piperidine ring to enhance bioactivity while retaining core functionality?

  • Methodological Answer : Targeted modifications include:
  • Sulfonylation or acylation of the piperidine nitrogen to alter electronic properties (e.g., as seen in sulfonyl derivatives like 1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]piperidine-3-carboxylic acid) .
  • Substituent introduction at the 4-position of the piperidine ring to influence steric effects. For example, phenyl or methyl groups can enhance binding affinity in receptor studies.
  • Chiral resolution of the carboxylic acid moiety to study enantiomer-specific activity .

Q. What are the key challenges in scaling up the synthesis of this compound, and how can they be addressed?

  • Methodological Answer : Scaling challenges include:
  • Reactor design : Ensuring efficient mixing and heat transfer during exothermic steps (e.g., coupling reactions). Modular reactors with real-time monitoring are recommended.
  • Process control : Implementing flow chemistry for continuous production of intermediates, reducing batch-to-batch variability.
  • Purification : Transitioning from column chromatography to crystallization or distillation for cost-effective isolation.
    These considerations align with advancements in chemical engineering fundamentals , such as reaction kinetics and separation technologies .

Analytical and Methodological Considerations

Q. How can researchers validate the stability of this compound under varying storage conditions?

  • Methodological Answer : Stability studies should involve:
  • Accelerated degradation tests (e.g., exposure to heat, light, humidity) followed by HPLC analysis to monitor decomposition products.
  • pH-dependent stability assays to assess hydrolytic susceptibility of the allyloxycarbonyl group.
    For analogs like Boc-protected piperidine derivatives, storage at -20°C under inert atmosphere is recommended to prevent hydrolysis .

Q. What theoretical frameworks guide the design of experiments involving this compound?

  • Methodological Answer : Frameworks like PICO (Population, Intervention, Comparison, Outcome) and FINER (Feasible, Interesting, Novel, Ethical, Relevant) ensure rigorous experimental design. For example:
  • Population : Reaction conditions (solvent, catalyst).
  • Intervention : Introduction of substituents.
  • Comparison : Yield/stereoselectivity vs. alternative routes.
  • Outcome : Bioactivity or physicochemical properties.
    This approach minimizes bias and aligns with best practices in hypothesis-driven research .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(Prop-2-en-1-yloxy)carbonyl]piperidine-3-carboxylic acid
Reactant of Route 2
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1-[(Prop-2-en-1-yloxy)carbonyl]piperidine-3-carboxylic acid

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